N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine
CAS No.:
Cat. No.: VC13771965
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 4-N,4-N-dibenzyl-1-N,1-N-dimethylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C22H24N2/c1-23(2)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
| Standard InChI Key | KLFHIKWIBKSIAB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule consists of a para-substituted benzene core with two dimethylamino (-N(CH3)2) groups at the 1-position and two benzyl (-CH2C6H5) groups at the 4-position. This arrangement creates a planar aromatic system flanked by bulky substituents, imparting significant steric hindrance. The IUPAC name, 4-[bis(phenylmethyl)amino]-N,N-dimethylbenzene-1-amine, reflects this substitution pattern .
Spectroscopic and Computational Data
The SMILES notation (CN(C)C1=CC=C(N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=C1) encapsulates the connectivity of atoms . Density functional theory (DFT) calculations predict a twisted conformation due to repulsion between the benzyl groups, with a computed density of 1.075 g/cm³ . The InChIKey (HPGLJHGYYVLNTR-UHFFFAOYSA-N) enables precise database referencing .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H24N2 | |
| Molecular Weight | 316.4 g/mol | |
| Density | 1.075 g/cm³ | |
| Boiling Point | 461°C at 760 mmHg | |
| Flash Point | 278.4°C |
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis typically involves a two-step process starting with 1,4-benzenediamine. In the first step, benzyl chloride reacts with the primary amines under basic conditions (e.g., NaOH) to form N4,N4-bis(phenylmethyl)-1,4-benzenediamine. Subsequent methylation using dimethyl sulfate or methyl iodide introduces the dimethylamino groups at the 1-position. Purification via column chromatography or recrystallization yields the final product with reported purities up to 98% .
Industrial-Scale Considerations
While laboratory-scale synthesis is well-documented, industrial production faces challenges in controlling exothermic reactions during benzylation. Reagentia and VulcanChem offer the compound in 100–250 mg quantities for research, priced at approximately €511 per 100 mg . Scalability remains limited due to the high cost of benzyl halides and stringent safety protocols for handling methylating agents.
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 461°C and a flash point of 278.4°C, indicating moderate thermal stability . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) near 121°C, consistent with its amorphous solid state at room temperature .
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